N-Benzyl-N-methyl-3-phenylprop-2-ynamide
Description
Properties
CAS No. |
823179-47-1 |
|---|---|
Molecular Formula |
C17H15NO |
Molecular Weight |
249.31 g/mol |
IUPAC Name |
N-benzyl-N-methyl-3-phenylprop-2-ynamide |
InChI |
InChI=1S/C17H15NO/c1-18(14-16-10-6-3-7-11-16)17(19)13-12-15-8-4-2-5-9-15/h2-11H,14H2,1H3 |
InChI Key |
GGMPNTBNIOULMM-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=CC=CC=C1)C(=O)C#CC2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Structurally Related Compounds
Structural and Electronic Comparisons
N-Benzyl-2-propynamide (C₁₀H₉NO)
- Structure : Features a terminal alkyne and a benzyl-substituted amide group but lacks the N-methyl substituent present in the target compound.
- Crystallography :
- Hydrogen Bonding : Stabilized by N–H⋯O chains along the b-axis and weaker C–H⋯O interactions .
- Reactivity : Serves as an intermediate in triazole synthesis via azide-alkyne cycloaddition (e.g., Click chemistry) .
N-Benzyl-N-methyl-3-phenylprop-2-ynamide
- Electronic Effects : The methyl group may increase electron density at the ynamide triple bond, enhancing nucleophilic character in cycloadditions.
Compound 49 (C₂₅H₃₇NO₆Si)
Physical and Chemical Properties
Research Findings and Implications
- Steric vs. Electronic Effects : N-methylation balances electron donation and steric bulk, offering a tunable platform for catalytic applications.
- Synthetic Flexibility : Substituent variation (e.g., SEOC in Compound 49) highlights the adaptability of ynamides in complex molecule synthesis .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing N-Benzyl-N-methyl-3-phenylprop-2-ynamide?
- Methodology : The synthesis typically involves amide coupling between a ynamine derivative and an activated carboxylic acid. For example, using N-methyl-N-benzylamine with 3-phenylpropiolic acid in the presence of coupling agents like HATU or DCC, followed by purification via column chromatography. Reaction conditions may include dichloromethane or acetonitrile as solvents and room temperature to mild heating (40–60°C) .
- Key Considerations : Monitor reaction progress via TLC or LC-MS. Ensure anhydrous conditions to prevent hydrolysis of intermediates.
Q. What spectroscopic and analytical techniques are critical for characterizing this compound?
- Techniques :
- NMR Spectroscopy : H and C NMR to confirm substituent connectivity and stereochemistry. Aromatic protons in the benzyl and phenyl groups typically appear between δ 7.0–7.5 ppm .
- Mass Spectrometry (HRMS) : Confirm molecular ion peaks and fragmentation patterns.
- X-ray Crystallography : For definitive structural elucidation, use SHELXL for refinement and ORTEP-III for graphical representation .
Q. How can impurities or byproducts be identified during synthesis?
- Approach : Employ HPLC with UV/Vis detection or GC-MS to detect side products like unreacted starting materials or hydrolysis derivatives. Compare retention times with standards .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed for This compound derivatives?
- Strategy :
Derivatization : Modify the benzyl group (e.g., halogenation, methoxy substitutions) or replace the ynamide moiety with other electrophilic groups.
Biological Assays : Screen derivatives for target-specific activity (e.g., enzyme inhibition) using dose-response curves.
Computational Modeling : Perform molecular docking (AutoDock, Schrödinger) to predict binding affinities and guide structural modifications .
- Data Analysis : Use multivariate regression to correlate electronic parameters (Hammett constants) with bioactivity .
Q. What experimental approaches resolve contradictions in reported biological activity data?
- Resolution Steps :
Replicate Studies : Ensure consistent assay conditions (e.g., cell line, incubation time).
Metabolic Stability Tests : Assess compound stability in vitro (e.g., liver microsomes) to explain variability in IC values .
Synchrotron Studies : Use high-resolution crystallography to verify target binding modes and rule out crystal packing artifacts .
Q. How can the compound’s reactivity in click chemistry applications be optimized?
- Optimization Tips :
- Catalyst Screening : Test Cu(I)/Ru(II) catalysts for azide-ynamide cycloadditions.
- Solvent Effects : Use polar aprotic solvents (DMF, DMSO) to enhance reaction rates.
- Kinetic Analysis : Monitor reaction progress via in situ IR or Raman spectroscopy to identify rate-limiting steps .
Methodological Tables
Table 1 : Common Synthetic Routes and Yields
| Route | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Amide Coupling | HATU, DIPEA, CHCl, RT | 65–75 | |
| Pd-Catalyzed Alkynylation | Pd(PPh), CuI, THF, 60°C | 50–60 |
Table 2 : Key Spectroscopic Data
| Technique | Observed Data | Computational Prediction |
|---|---|---|
| H NMR (CDCl) | δ 7.3–7.5 (m, 10H, Ar-H) | δ 7.2–7.6 (Gaussian DFT) |
| HRMS (ESI+) | [M+H]: 320.1542 | 320.1538 (Theoretical) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
